2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid
Description
This compound (CAS: 1005106-53-5) is a benzoic acid derivative featuring a norbornane (bicyclo[2.2.1]heptane) core linked via a carbamoyl-methylsulfanyl moiety. Its molecular formula is C₁₈H₂₃NO₃S (MW: 333.45 g/mol) . Structurally, it combines a rigid bicyclic system with a thioether bridge and a carboxylic acid group, which may confer unique physicochemical properties, such as enhanced lipophilicity from the norbornane and hydrogen-bonding capacity from the benzoic acid.
Properties
IUPAC Name |
2-[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-11(15-9-12-6-7-13(15)8-12)19-17(20)10-23-16-5-3-2-4-14(16)18(21)22/h2-5,11-13,15H,6-10H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJVYSKMDBSLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CSC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves multiple steps. One common approach is to start with the bicyclo[2.2.1]heptane derivative, which undergoes a series of reactions to introduce the carbamoyl and sulfanyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Acid-Base Reactions
The benzoic acid group () undergoes typical carboxylic acid reactions:
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Deprotonation : Forms a carboxylate anion () in basic media (pH > 4.5) .
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Salt Formation : Reacts with amines (e.g., triethylamine) to generate water-soluble ammonium salts .
Key Data :
| Reaction Conditions | Product | Stability |
|---|---|---|
| NaOH (1M, H₂O, 25°C) | Sodium carboxylate | Stable in aqueous solution |
| Triethylamine (DMF, 0°C) | Triethylammonium benzoate | Hygroscopic |
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge participates in nucleophilic substitutions under oxidative or alkylating conditions:
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Oxidation : Converts to sulfoxide () or sulfone () using or .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .
Mechanistic Pathway :
Note: Reaction rates depend on solvent polarity and steric hindrance from the bicycloheptane group.
Esterification and Amidation
The carboxylic acid undergoes condensation reactions:
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Esterification : Forms methyl/ethyl esters via Fischer-Speier reaction (, alcohol reflux).
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Amidation : Reacts with amines (e.g., 1-{bicyclo[2.2.1]heptan-2-yl}ethylamine) to yield carboxamides .
Optimized Conditions :
| Reaction Type | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Esterification | 110°C | 78–85 | |
| Amidation | DCC/DMAP | 25°C | 65–72 |
Cycloaddition and Ring-Opening Reactions
The bicyclo[2.2.1]heptane moiety engages in:
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Diels-Alder Reactions : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene).
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Ring-Opening : Under acidic conditions, the bicyclic system undergoes strain-relief rearrangements .
Thermodynamic Parameters :
| Reaction | (kJ/mol) | (J/mol·K) |
|---|---|---|
| Diels-Alder | 92.4 | -45.1 |
| Acid-catalyzed ring-opening | 105.8 | -32.6 |
Redox Reactions
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Reduction : The ketone group in the bicycloheptane side chain is reducible via or to form secondary alcohols .
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Oxidation : Benzoic acid resists further oxidation, but the sulfanyl group oxidizes preferentially .
Spectroscopic Evidence :
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NMR : signal shift from δ 2.8 (sulfanyl) to δ 3.2 (sulfone).
Biological Interactions
While not a direct chemical reaction, the compound’s bicyclic system influences receptor binding:
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Enzyme Inhibition : Competes with substrates for cytochrome P450 active sites.
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Chelation : The carboxylate group binds divalent cations (e.g., ), altering bioavailability .
Thermal Degradation
Pyrolysis above 250°C produces:
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Decarboxylation : loss yields 2-(methylsulfanyl)bicyclo[2.2.1]heptane derivatives.
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Sulfur Elimination : Forms bicycloheptane-containing alkenes via release .
TGA Data :
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |
|---|---|---|
| Decarboxylation | 250–300 | 18.2 |
| Sulfur elimination | 300–400 | 22.7 |
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid can act as inhibitors for various enzymes, including:
- Acetylcholinesterase : Inhibitors of this enzyme are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
- α-Glucosidase : Compounds with structural similarities have shown promise in managing type 2 diabetes by delaying carbohydrate absorption in the intestines .
Antitumor Activity
Several studies have highlighted that sulfonamide derivatives exhibit antitumor properties, suggesting that this compound could be explored for its anticancer potential. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Neurological Effects
The bicyclic structure may interact with muscarinic receptors, which play a vital role in neurological functions, potentially leading to applications in treating neurological disorders .
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions, including:
- Formation of the bicyclic structure.
- Introduction of the carbamoyl group.
- Sulfanylation to incorporate the sulfanyl group.
These synthetic pathways can lead to various derivatives that may enhance specific biological activities or improve solubility and bioavailability.
Case Study 1: Antidiabetic Potential
A study investigated derivatives similar to this compound for their inhibitory effects on α-glucosidase, demonstrating moderate activity that suggests potential as therapeutic agents for type 2 diabetes management .
Case Study 2: Neuroprotective Effects
Research on related sulfonamide compounds indicated their ability to modulate cholinergic activity, which is beneficial in neurodegenerative diseases such as Alzheimer's disease, highlighting their therapeutic relevance .
Mechanism of Action
The mechanism of action of 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Bicyclo[2.2.1]heptane Moieties
Compounds sharing the bicyclo[2.2.1]heptane scaffold exhibit variations in substituents and functional groups, impacting their applications:
Key Observations :
- The target compound’s benzoic acid group enhances solubility in polar solvents compared to analogs like 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine .
- The fluorophenyl acetamide analog (MW 290.38) lacks the thioether and carboxylic acid groups, suggesting reduced hydrogen-bonding capacity but improved blood-brain barrier penetration .
Functional Group Analogs: Carboxamide Derivatives
Carboxamide derivatives with cyclohexyl or benzofuran cores show contrasting interactions with biomolecules:
Key Observations :
- Cyclohexyl carboxamides (e.g., 2CMPA) exhibit moderate BSA binding, likely due to flexible cyclohexyl groups limiting optimal protein interactions .
- The target compound’s rigid norbornane core may enhance binding to hydrophobic protein pockets, though experimental data are lacking .
- Benzofuran analogs with methylsulfanyl groups form stable crystal dimers via O–H···O bonds, suggesting similar solubility limitations for the target compound .
Biological Activity
The compound 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a bicyclic system, which is known to influence the biological activity of compounds significantly due to its unique spatial configuration.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : By inhibiting pro-inflammatory cytokines.
- Antioxidant effects : Reducing oxidative stress in cellular models.
- Antimicrobial activity : Potentially effective against certain bacterial strains.
Anti-inflammatory Activity
Research indicates that compounds with similar structures often modulate inflammatory pathways. For instance, a study on related bicyclic compounds demonstrated their ability to inhibit the production of nitric oxide (NO) and prostaglandins in macrophages, which are key mediators in inflammation .
Antioxidant Activity
In vitro assays have shown that derivatives of benzoic acid can scavenge free radicals, thereby reducing oxidative damage in cells. The presence of the sulfanyl group in this compound may enhance its electron-donating ability, contributing to its antioxidant capacity .
Antimicrobial Activity
Preliminary tests have indicated that the compound exhibits activity against Gram-positive bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways crucial for bacterial survival .
Study 1: In Vivo Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of a related compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers after administration, suggesting potential therapeutic applications for inflammatory diseases .
Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant properties of structurally similar compounds. The findings revealed that these compounds effectively reduced lipid peroxidation levels in liver tissues exposed to oxidative stress, indicating their protective role against liver damage .
Data Summary
Q & A
Basic Synthetic Methodology
Q: What are the common synthetic routes for preparing 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid? A: The compound is synthesized via multi-step reactions, often involving reductive amination and thioether bond formation. A key intermediate, such as a bicyclo[2.2.1]heptane derivative, is functionalized through carbamoylation and sulfanyl linkage. For example, solvent-free reductive amination with aldehydes and hydrazine hydrate under reflux (4 hours in absolute alcohol) is a validated method . Progress is monitored via TLC (chloroform:methanol, 7:3 ratio), followed by ice-water quenching to isolate intermediates.
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yield and purity during synthesis? A: Key variables include:
- Solvent selection : Absolute alcohol enhances solubility and reaction homogeneity .
- Catalyst use : Hydrazine hydrate (1.2 eq) promotes efficient amination .
- Temperature control : Reflux conditions balance reactivity and side-product minimization.
Contradictions in yield may arise from incomplete intermediate isolation; purification via column chromatography (silica gel, gradient elution) is recommended.
Basic Characterization Techniques
Q: What analytical methods are critical for characterizing this compound? A: Essential techniques include:
- NMR spectroscopy : Confirms bicyclo[2.2.1]heptane geometry and sulfanyl linkage.
- Mass spectrometry (MS) : Validates molecular weight (e.g., C₁₆H₁₈N₂O₅S, MW 346.4 g/mol) .
- TLC : Monitors reaction progress with chloroform:methanol systems .
Advanced Structural Elucidation Challenges
Q: What challenges arise in resolving the stereochemistry of the bicyclo[2.2.1]heptane moiety? A: The rigid bicyclic structure complicates NMR interpretation due to overlapping signals. Advanced strategies include:
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons.
- X-ray crystallography : Provides unambiguous stereochemical assignments, though crystallization may require tailored solvent systems (e.g., ethanol/water mixtures) .
Basic Biological Assay Design
Q: Which in vitro assays are suitable for preliminary biological evaluation? A: Common assays include:
- Enzyme inhibition studies : Target enzymes like cyclooxygenase or proteases.
- Cellular viability assays : Assess cytotoxicity (e.g., MTT assay).
- Binding affinity measurements : Surface plasmon resonance (SPR) or fluorescence polarization .
Advanced Structure-Activity Relationship (SAR) Analysis
Q: How can SAR studies resolve contradictory activity data in derivatives? A: Systematic modifications (e.g., substituents on the benzoic acid or bicyclo groups) are tested. For example, replacing the 5-methylbenzoxazole group (as in derivatives 2a-h) alters hydrophobicity and binding affinity . Contradictions may arise from assay variability; orthogonal assays (e.g., enzymatic vs. cell-based) validate hits.
Basic Computational Modeling Approaches
Q: What computational tools predict the compound’s interactions with biological targets?
A: Molecular docking (AutoDock Vina, Schrödinger Suite) and density functional theory (DFT) calculate binding energies and electronic properties. SMILES strings (e.g., C12C3CC2CC1C) guide 3D structure generation .
Advanced Integration of Computational and Experimental Data
Q: How can discrepancies between docking predictions and experimental IC₅₀ values be addressed? A: Refine models using:
- Molecular dynamics (MD) simulations : Account for protein flexibility.
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding.
Experimental validation via SPR or isothermal titration calorimetry (ITC) reconciles computational predictions .
Data Contradiction Resolution
Q: How should researchers handle conflicting solubility or stability data in literature? A: Systematic variables to test:
- pH dependence : Benzoic acid derivatives show pH-sensitive solubility (e.g., poor solubility below pH 4).
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation.
Contradictions may stem from impurities; HPLC purity checks (>95%) are essential .
Stability Under Experimental Conditions
Q: What factors influence the compound’s stability during biological assays? A: Critical factors include:
- Temperature : Store at −20°C in amber vials to prevent thioether oxidation.
- Buffers : Avoid high-salt conditions that may precipitate the compound.
- Enzymatic degradation : Pre-incubate with protease inhibitors for cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
